

# Anhydrosafflor Yellow B: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Anhydrosafflor yellow B (AHSYB) is a water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] Traditionally used in Chinese medicine to promote blood circulation and alleviate pain, safflower and its extracts are now the subject of intense scientific scrutiny for their diverse pharmacological activities.[3][4][5] While its counterpart, hydroxysafflor yellow A (HSYA), has been more extensively studied, AHSYB is emerging as a significant bioactive component with considerable therapeutic promise, particularly in the realms of cerebrovascular and cardiovascular diseases. [6][7][8] This technical guide provides an in-depth overview of the current state of research on AHSYB, focusing on its potential therapeutic applications, mechanisms of action, and relevant experimental data.

#### **Neuroprotective Effects**

A significant body of research points to the potent neuroprotective effects of AHSYB, primarily in the context of cerebral ischemia-reperfusion (I/R) injury.[9][10][11] Both in vitro and in vivo studies have demonstrated its ability to mitigate neuronal damage, reduce infarct volume, and improve neurological function following ischemic events.[7][9][10]

Mechanism of Action: Attenuation of Oxidative Stress and Apoptosis via the SIRT1 Signaling Pathway







The neuroprotective effects of AHSYB are largely attributed to its ability to attenuate oxidative stress and apoptosis through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[6][9][10] SIRT1 is a deacetylase that plays a crucial role in cell survival, energy metabolism, and antiapoptotic processes.[6][10]

During cerebral I/R injury, the expression of SIRT1 is inhibited.[10] AHSYB treatment has been shown to upregulate the mRNA and protein expression of SIRT1 and its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor coactivator  $1\alpha$  (PGC1 $\alpha$ ).[6][9][11] The activation of FOXO1 and PGC1 $\alpha$  by SIRT1 enhances cellular resistance to oxidative stress and inhibits apoptosis.[6][10] This is further supported by the observation that the neuroprotective effects of AHSYB are abolished by EX527, a specific inhibitor of SIRT1.[6][9][10]

The anti-apoptotic action of AHSYB is also mediated by its influence on the Bcl-2 family of proteins. Studies have shown that AHSYB treatment leads to an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax.[9][11]

Quantitative Data on Neuroprotective Effects



| Experimenta<br>I Model                                                          | Parameter<br>Measured                         | Treatment | Dosage/Con centration | Key Findings                                                            | Citation |
|---------------------------------------------------------------------------------|-----------------------------------------------|-----------|-----------------------|-------------------------------------------------------------------------|----------|
| Oxygen- Glucose Deprivation/R eperfusion (OGD/R) in primary hippocampal neurons | Cell Viability                                | AHSYB     | 40, 60, and<br>80 μΜ  | Dose- dependent increase in cell viability compared to the OGD/R group. | [6][10]  |
| OGD/R in<br>primary<br>hippocampal<br>neurons                                   | Lactate<br>Dehydrogena<br>se (LDH)<br>Release | AHSYB     | 40, 60, and<br>80 μΜ  | Dose- dependent decrease in LDH release compared to the OGD/R group.    | [6]      |
| OGD/R in<br>primary<br>hippocampal<br>neurons                                   | Reactive Oxygen Species (ROS) Production      | AHSYB     | 40, 60, and<br>80 μΜ  | Dose- dependent decrease in ROS levels compared to the OGD/R group.     | [6][10]  |
| OGD/R in primary hippocampal neurons                                            | Malondialdeh<br>yde (MDA)<br>Levels           | AHSYB     | 40, 60, and<br>80 μΜ  | Dose- dependent decrease in MDA levels compared to the OGD/R group.     | [6][10]  |
| Middle<br>Cerebral<br>Artery<br>Occlusion/Re                                    | Neurological<br>Deficit Score                 | AHSYB     | 2, 4, and 8<br>mg/kg  | Dose-<br>dependent<br>decrease in                                       | [6][10]  |



| perfusion<br>(MCAO/R) in<br>rats          |                               |       |                           | neurological deficit scores.                                   |         |
|-------------------------------------------|-------------------------------|-------|---------------------------|----------------------------------------------------------------|---------|
| MCAO/R in rats                            | Infarct<br>Volume             | AHSYB | 2, 4, and 8<br>mg/kg      | Dose- dependent reduction in infarct volume.                   | [9][10] |
| Acute permanent cerebral ischemia in rats | Neurological<br>Deficit Score | AHSYB | 1.75, 3.5, and<br>7 mg/kg | Dose- dependent improvement in neurological deficit.           | [7][12] |
| Acute permanent cerebral ischemia in rats | Infarct<br>Volume             | AHSYB | 1.75, 3.5, and<br>7 mg/kg | Dose-<br>dependent<br>reduction in<br>brain infarct<br>volume. | [7][12] |

## **Anti-Inflammatory Activity**

AHSYB also exhibits significant anti-inflammatory properties, which contribute to its neuroprotective effects. In a rat model of acute permanent cerebral ischemia, AHSYB treatment was shown to mitigate inflammation in the brain tissue.[3][4] This was associated with the suppression of heat shock protein 60 (HSP60) and interleukin-6 (IL-6) expression.[3][4] Further studies have shown that AHSYB can suppress the elevation of mRNA and protein levels of toll-like receptor 4 (TLR-4), IL-6, and tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ), and decrease NF- $\kappa$ B p65 levels, with the most significant effects observed at a dosage of 7 mg/kg.[7][12]

Quantitative Data on Anti-inflammatory Effects



| Experimenta<br>I Model                    | Parameter<br>Measured                                        | Treatment | Dosage                    | Key Findings                                                        | Citation |
|-------------------------------------------|--------------------------------------------------------------|-----------|---------------------------|---------------------------------------------------------------------|----------|
| Acute permanent cerebral ischemia in rats | HSP60, TLR-<br>4, IL-6, TNF-<br>α mRNA and<br>protein levels | AHSYB     | 1.75, 3.5, and<br>7 mg/kg | Dose-<br>dependent<br>suppression<br>of<br>inflammatory<br>markers. | [7][12]  |
| Acute permanent cerebral ischemia in rats | NF-κB p65<br>levels                                          | AHSYB     | 1.75, 3.5, and<br>7 mg/kg | Dose-<br>dependent<br>decrease in<br>NF-ĸB p65.                     | [7][12]  |

#### **Cardioprotective Effects**

The therapeutic potential of AHSYB extends to the cardiovascular system. Safflower yellow pigments, of which AHSYB is a major component, have been shown to improve myocardial ischemia, reduce ischemia-reperfusion injury, and alleviate atherosclerotic damage.[8][13][14] AHSYB has been specifically identified to have cardioprotective effects by inhibiting apoptosis via the mitochondrial-mediated pathway in oxygen-glucose deprivation/reoxygenation-induced H9c2 cells.[15]

#### **Anticancer Potential**

While research is still in its early stages, there is emerging evidence for the anticancer properties of safflower flavonoids.[3][4] Hydroxysafflor yellow B (HSYB), an isomer of HSYA, has demonstrated anti-breast cancer effects.[16] Although direct studies on the anticancer effects of AHSYB are limited, the known anti-inflammatory and antioxidant properties of this class of compounds suggest that this is a promising area for future investigation.

## **Experimental Protocols**

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons



- Cell Culture: Primary hippocampal neurons are cultured for 7 days.
- OGD: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with 95% N2 and 5% CO2 for a specified duration.
- Reperfusion: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a specified duration.
- Treatment: AHSYB is added to the culture medium at the beginning of the reperfusion phase.
- Analysis: Cell viability is assessed using assays such as CCK-8, and LDH release is measured to determine cytotoxicity. Markers of oxidative stress (ROS, MDA) and apoptosis are also quantified.[6][10][11]

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

- Animal Model: Male Sprague-Dawley rats are subjected to MCAO using the intraluminal filament method to induce focal cerebral ischemia.
- Reperfusion: The filament is withdrawn after a specified period (e.g., 2 hours) to allow for reperfusion.
- Treatment: AHSYB is administered intravenously at the onset of reperfusion.
- Analysis: Neurological deficits are scored at various time points post-reperfusion. Infarct
  volume is measured using TTC staining. Brain tissue is collected for Western blot, RT-PCR,
  and immunohistochemistry to analyze the expression of proteins and genes related to the
  SIRT1 pathway, apoptosis, and inflammation.[6][10]

# Signaling Pathways and Experimental Workflows









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Activities of Safflower Yellow and Its Clinical Applications PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

#### Foundational & Exploratory





- 4. Pharmacological actions and applications of safflower flavonoids PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Frontiers | Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Xia & He Publishing [xiahepublishing.com]
- 9. Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Safflower Yellow Pigments in Coronary Heart Disease: Mechanisms, Applications, and Future Perspectives [journal.hep.com.cn]
- 14. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 15. Optimized separation of anhydrosafflor yellow B from safflower by high-speed countercurrent chromatography and evaluation of its cardio-protective effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. Hydroxyl safflower yellow B combined with doxorubicin inhibits the proliferation of human breast cancer MCF-7 cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anhydrosafflor Yellow B: A Comprehensive Technical Guide to its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15624003#anhydrosafflor-yellow-b-potential-therapeutic-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com